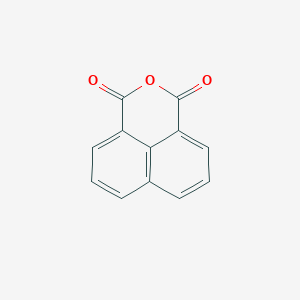

1,8-Naphthalic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMWKLPSNHDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026505 | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

272 °C, 272 degree C (open cup) | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg] | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan crystalline solid, Needles in alcohol | |

CAS No. |

81-84-5, 34314-32-4 | |

| Record name | Naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,8-Naphthalic anhydride and its isomers

An In-Depth Technical Guide to 1,8-Naphthalic Anhydride and its Derivatives: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

1,8-Naphthalic anhydride is a cornerstone intermediate in the synthesis of advanced functional materials and complex pharmaceutical agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and reactivity of 1,8-naphthalic anhydride and its key isomers. The primary focus is on its transformation into the naphthalimide scaffold, a privileged structure in medicinal chemistry. We will explore the causality behind synthetic strategies, the mechanisms of action for its derivatives in therapeutic contexts—particularly as anticancer agents and fluorescent probes—and provide detailed, field-proven experimental protocols.

Introduction to the Naphthalic Anhydride Framework

Naphthalic anhydrides are a class of organic compounds derived from naphthalene, characterized by a dicarboxylic anhydride structure. There are three structural isomers: 1,2-, 2,3-, and 1,8-naphthalic anhydride, with the 1,8-isomer being the most commercially significant and synthetically versatile.[1] Its rigid, planar aromatic core and highly reactive anhydride group make it an ideal precursor for a vast family of derivatives, most notably the 1,8-naphthalimides.[2][3] These derivatives have garnered significant attention due to their exceptional photophysical properties—including strong fluorescence, large Stokes shifts, and high photostability—and their wide-ranging biological activities.[2] This unique combination of features has positioned the 1,8-naphthalimide scaffold as a critical component in the development of advanced materials for OLEDs, fluorescent sensors, and, most importantly, targeted therapeutics for cancer and other diseases.[2][4]

Physicochemical Properties of 1,8-Naphthalic Anhydride

The physical and chemical characteristics of 1,8-naphthalic anhydride are fundamental to its application as a synthetic intermediate.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₆O₃ | [1] |

| Molar Mass | 198.177 g·mol⁻¹ | [1] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 269–276 °C | [1] |

| CAS Number | 81-84-5 | [5][6] |

| Solubility | Sparingly soluble in water; soluble in some organic solvents. |

Synthesis and Manufacturing

The primary industrial route to 1,8-naphthalic anhydride relies on the oxidation of acenaphthene, a polycyclic aromatic hydrocarbon readily available from coal tar.

Industrial-Scale Synthesis: Vapor-Phase Oxidation

The most common commercial method is the vapor-phase air oxidation of acenaphthene.[1][7] This process is typically conducted at high temperatures (330-450 °C) using vanadium-based catalysts, such as vanadium oxide (V₂O₅), which may be supported or modified to enhance yield and selectivity.[7] The high yield (often exceeding 95%) and efficiency of this method make it the preferred choice for large-scale production.[7]

This reaction's efficiency allows for the introduction of a wide variety of "R" groups at the imide nitrogen, enabling fine-tuning of the molecule's steric, electronic, and solubility properties. [2]

Electrophilic Aromatic Substitution: Functionalizing the Naphthalene Core

The naphthalene ring itself can be functionalized to create key building blocks. These reactions are crucial for modulating the photophysical and biological properties of the final naphthalimide derivatives.

-

Nitration: Treatment with nitric acid in a sulfuric acid medium typically yields 3-nitro- and 4-nitro-1,8-naphthalic anhydrides. [8]These nitro derivatives are valuable precursors for amino-substituted naphthalimides, which are often highly fluorescent. [9]* Halogenation: Direct halogenation, particularly bromination, is used to produce mono- and poly-halogenated derivatives. [8]Bromination is often more selective than chlorination and can be controlled to yield specific isomers. [8]The resulting halogen atoms, especially at the 4-position, are susceptible to nucleophilic substitution, allowing for the introduction of amines, alkoxides, and other functional groups. [1][10]

Key Synthetic Building Blocks

The functionalization of the parent anhydride creates a toolbox of versatile intermediates for drug development and material science.

| Derivative | Precursor | Key Synthetic Utility | Reference |

| 4-Bromo-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | Precursor for nucleophilic substitution to introduce diverse functionalities at the C4 position. [11]Used to create fluorescent dyes and polymers. [10] | [10][11] |

| 4-Nitro-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | Can be reduced to 4-amino derivatives. Used in synthesis of fluorescent chemosensors and hypoxia imaging agents. [9] | [9] |

| 3-Nitro-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride | Another key isomer for creating amino-functionalized naphthalimides with distinct electronic properties. | [8] |

| 4-Fluoro-1,8-naphthalic anhydride | 5-Fluoroacenaphthene | Used to synthesize N-carboxyalkyl derivatives for creating fluorescent labels for biomolecules. [12] | [12] |

The Naphthalimide Scaffold in Drug Discovery and Diagnostics

The true potential of 1,8-naphthalic anhydride is realized in its naphthalimide derivatives, which exhibit a remarkable range of biological activities. [13]

Core Mechanisms of Action

The biological effects of naphthalimides are often attributed to their unique structural and electronic properties.

-

DNA Intercalation: The rigid, planar tricyclic structure of the naphthalimide core allows it to insert between the base pairs of DNA. [3][14]This physical obstruction can inhibit crucial cellular processes like DNA replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cancer cells. [14]* Enzyme Inhibition: Naphthalimide derivatives can bind to the active sites of key enzymes. A prominent example is the inhibition of topoisomerases, enzymes that manage DNA topology during replication. [3][15]By stabilizing the enzyme-DNA complex, these agents introduce double-strand breaks, triggering cell death. Other enzymes, such as the human demethylase FTO, have also been identified as targets. [4]

Application as Anticancer Agents

Naphthalimides are a rapidly developing class of anticancer agents, with several compounds like Amonafide and Mitonafide having entered clinical trials. [4][14]Their efficacy stems from a multi-pronged attack on cancer cells.

Beyond simple DNA intercalation, advanced naphthalimide derivatives can:

-

Induce DNA Damage: Triggering cellular DNA damage response pathways. [4]* Activate Checkpoint Pathways: Causing cell cycle arrest in the S or G2/M phases through pathways like ATM/ATR–Chk2. [16]* Induce Apoptosis: Promoting programmed cell death through mitochondrial pathways and caspase activation. [16]* Modulate p53 Signaling: Exerting effects through both p53-dependent and independent pathways, which may help overcome resistance in p53-mutated tumors. [16]

Role as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the naphthalimide scaffold makes it an exceptional platform for developing diagnostic tools. [2]By attaching specific recognition moieties to the naphthalimide core, scientists can create probes that "light up" in the presence of specific analytes. This has been successfully applied in:

-

Cell Imaging: Visualizing cellular structures and processes. [2]* Chemosensors: Detecting biologically important metal cations, anions, and neutral molecules. [9][17]* Hypoxia Imaging: Designing fluorochrome substrates that are activated by enzymes like nitrogen reductase, which are overexpressed in hypoxic tumor environments. [9]

Emerging Therapeutic Applications

The versatility of the naphthalimide scaffold extends beyond oncology. Research has demonstrated its potential as:

-

Anti-inflammatory agents . [13][15]* Antiviral and antiprotozoal drugs . [13]* Antiplatelet agents that can reduce thrombus formation by suppressing glycoprotein VI (GPVI) signaling. [15]

Key Experimental Methodologies

The following protocols provide validated, step-by-step procedures for the synthesis of a core naphthalimide structure and a key functionalized anhydride intermediate.

Protocol: Synthesis of 1,8-Naphthalimide

This protocol describes an efficient, atmospheric pressure synthesis of the parent 1,8-naphthalimide from 1,8-naphthalic anhydride and aqueous ammonia. The causality behind this method is to avoid the high pressures, high temperatures, and large excess of ammonia common in older procedures, thereby minimizing waste and eliminating the need for a pressure vessel. [18]

-

Materials: 1,8-naphthalic anhydride, 28-30% aqueous ammonia solution, deionized water.

-

Procedure:

-

To a stirred aqueous solution of ammonia (1.2 to 2.0 molar equivalents), add 1,8-naphthalic anhydride (1.0 molar equivalent) to form a slurry. [18] 2. Heat the reaction mixture to a temperature of 60-80 °C under atmospheric pressure. [18]A preferred temperature is approximately 70 °C. [18] 3. Maintain the temperature and continue stirring for 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC).

-

Cool the mixture to room temperature. The 1,8-naphthalimide product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the filter cake with deionized water to remove any unreacted starting materials or water-soluble impurities.

-

Dry the purified 1,8-naphthalimide product in a vacuum oven.

-

Protocol: One-Pot Synthesis of 3,4-Dibromo-6-nitro-1,8-naphthalic Anhydride

This protocol details a reliable one-pot synthesis of a polysubstituted building block from the commercially available parent anhydride. [8]The rationale for the one-pot approach is to improve overall yield and process efficiency by avoiding the isolation of the intermediate nitro-anhydride. [8]The reaction proceeds under mild conditions and is highly controllable. [8]

-

Materials: 1,8-naphthalic anhydride, concentrated sulfuric acid (95-98%), sodium nitrate, N-bromosuccinimide (NBS), chlorobenzene (for recrystallization).

-

Procedure:

-

Nitration Step: In a flask equipped with a magnetic stirrer, dissolve 1,8-naphthalic anhydride in concentrated sulfuric acid at room temperature.

-

Slowly add sodium nitrate (1.0 equivalent) in portions, ensuring the temperature remains below 30 °C.

-

Stir the mixture at room temperature for approximately 3 hours to ensure complete conversion to the nitro-intermediate. [8] 4. Bromination Step: To the same reaction mixture, add N-bromosuccinimide (2.2 equivalents) in portions.

-

Continue stirring at room temperature for 24 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice. A precipitate will form.

-

Filter the crude product and wash thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from chlorobenzene to yield pure 3,4-dibromo-6-nitro-1,8-naphthalic anhydride as a crystalline solid. [8]

-

Isomeric Considerations: A Comparative Note

While 1,8-naphthalic anhydride is the most prominent isomer, the 1,2- and 2,3-isomers also exist. [1]Their chemistry, however, is distinct. For instance, naphthalene-1,8-dicarboxylic acid spontaneously cyclizes to its anhydride in acidic aqueous solution. [19]In contrast, naphthalene-2,3-dicarboxylic acid does not form the corresponding 2,3-naphthalic anhydride under similar conditions. [19]This inherent stability and ease of formation of the 1,8-isomer contribute significantly to its widespread use in chemical synthesis.

Conclusion and Future Outlook

1,8-Naphthalic anhydride is far more than a simple chemical intermediate; it is an enabling platform for innovation in medicine and material science. Its straightforward conversion to the 1,8-naphthalimide scaffold provides access to a class of molecules with tunable photophysical properties and potent, multifaceted biological activities. The continued exploration of new substitution patterns on the naphthalimide core, guided by a deeper understanding of structure-activity relationships, promises the development of next-generation targeted anticancer therapies, highly specific diagnostic probes, and novel theranostic agents that combine both functions. The synthetic versatility and proven track record of this remarkable molecule ensure its central role in advanced chemical and biomedical research for the foreseeable future.

References

-

1,8-Naphthalic anhydride - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

- Process for the manufacture of 1,8-naphthalimide. (2002). Google Patents.

-

1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (2021). RSC Publishing. Retrieved January 30, 2026, from [Link]

-

One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. (2024). MDPI. Retrieved January 30, 2026, from [Link]

-

1,8-Naphthalic Anhydride: A Versatile Intermediate in Organic Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

-

4-Bromo-1,8-Naphthalic Anhydride: A Key Intermediate in Advanced Chemical Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (2022). PMC - NIH. Retrieved January 30, 2026, from [Link]

-

Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. (1995). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. (2023). MDPI. Retrieved January 30, 2026, from [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. (2022). Retrieved January 30, 2026, from [Link]

-

Naphthalic anhydride | C12H6O3. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. (2004). RSC Publishing. Retrieved January 30, 2026, from [Link]

-

The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2021). Frontiers. Retrieved January 30, 2026, from [Link]

-

A novel naphthalimide derivative reduces platelet activation and thrombus formation via suppressing GPVI. (2021). PubMed. Retrieved January 30, 2026, from [Link]

-

Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. (2022). PMC - NIH. Retrieved January 30, 2026, from [Link]

-

Naphthalimide derivatives with therapeutic characteristics: A patent review. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actylis - 1,8-Naphthalic Anhydride - Crosslinker - Intermediate - EP [solutions.actylis.com]

- 6. 1,8-Naphthalic anhydride Naphtho 1,8,8a-c,d pyran-1,3-dione 81-84-5 [sigmaaldrich.com]

- 7. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Nitro-1,8-naphthalic anhydride 95 6642-29-1 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 15. A novel naphthalimide derivative reduces platelet activation and thrombus formation via suppressing GPVI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity [mdpi.com]

- 17. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]

- 19. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to 1,8-Naphthalic Anhydride Derivatives in Scientific Research and Drug Development

This guide provides an in-depth exploration of 1,8-naphthalic anhydride derivatives, a class of compounds demonstrating remarkable versatility and significant potential across various scientific disciplines. From their fundamental synthesis to their sophisticated applications in diagnostics and therapeutics, we will delve into the core chemical principles and practical methodologies that underpin their utility. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this powerful molecular framework.

The 1,8-Naphthalimide Core: A Foundation of Photophysical Excellence and Biological Activity

The 1,8-naphthalic anhydride molecule serves as the foundational building block for a vast array of derivatives, most notably the 1,8-naphthalimides. The rigid, planar structure of the naphthalimide core is central to its unique properties. This inherent planarity facilitates intercalation between the base pairs of DNA, a mechanism that is fundamental to the antitumor activity of several naphthalimide-based drugs.[1][2]

Furthermore, the electron-deficient nature of the naphthalene ring system, coupled with the electron-withdrawing imide group, creates a scaffold that is highly amenable to chemical modification.[3] This allows for the strategic introduction of various functional groups, which can fine-tune the molecule's photophysical and biological characteristics.[4] Consequently, 1,8-naphthalimide derivatives are renowned for their strong fluorescence, high quantum yields, significant Stokes shifts, and exceptional photostability, making them ideal candidates for fluorescent probes and imaging agents.[4][5][6][7][8][9][10]

Synthesis of 1,8-Naphthalimide Derivatives: From Anhydride to Functionalized Imide

The primary and most direct route to 1,8-naphthalimide derivatives involves the condensation of 1,8-naphthalic anhydride with a primary amine. This reaction is typically carried out in a high-boiling point solvent such as ethanol or 2-methoxyethanol under reflux conditions.[5] The versatility of this synthesis lies in the vast commercial availability of primary amines, allowing for the introduction of a wide range of substituents at the imide nitrogen.

For more complex derivatives, particularly those with substitutions on the naphthalene ring, a multi-step synthetic approach is often necessary. A common strategy involves the use of a substituted 1,8-naphthalic anhydride, such as 4-bromo- or 4-nitro-1,8-naphthalic anhydride.[6][11] The halogen or nitro group can then be displaced through nucleophilic substitution or reduced to an amine, respectively, providing a handle for further functionalization.[5][12]

Below is a generalized workflow for the synthesis of a 4-amino-1,8-naphthalimide derivative, a common fluorophore.

Caption: General synthetic workflow for a 4-amino-1,8-naphthalimide derivative.

Experimental Protocol: Synthesis of N-butyl-4-bromo-1,8-naphthalimide

This protocol describes a typical procedure for the synthesis of an intermediate compound that can be further modified.

Materials:

-

4-Bromo-1,8-naphthalic anhydride

-

n-Butylamine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (e.g., 16.1 g, 58 mmol) in 250 mL of ethanol.[6]

-

Add n-butylamine (e.g., 4.4 g, 60 mmol) to the suspension with vigorous stirring.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 12 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated solid product is collected by filtration.

-

Recrystallize the crude product from ethanol to yield the pure N-butyl-4-bromo-1,8-naphthalimide.[6]

Tuning the Photophysical Properties: The Impact of Substitution

The photophysical properties of 1,8-naphthalimide derivatives are highly sensitive to the nature and position of substituents on the aromatic core.[13] This tunability is a key reason for their widespread use as fluorescent probes.

-

Substitution at the 4-position: Introduction of an electron-donating group, such as an amino group, at the 4-position of the naphthalimide ring leads to a significant red-shift in the absorption and emission spectra. This is due to an intramolecular charge transfer (ICT) from the donor group to the electron-accepting imide moiety.[8]

-

Solvent Effects (Solvatochromism): The emission spectra of many 1,8-naphthalimide derivatives are sensitive to the polarity of the surrounding solvent.[7][10] In polar solvents, the excited state is stabilized, leading to a shift in the emission to longer wavelengths. This property is particularly useful for developing sensors that can probe the local environment.[7][14]

The following table summarizes the photophysical properties of some representative 1,8-naphthalimide derivatives.

| Derivative | Substituent at 4-position | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 1 | -H | ~340 | ~420 | Varies | [15] |

| 2 | -NH2 | ~420 | ~530 | High | [5] |

| 3 | -N(CH3)2 | ~430 | ~540 | High | [5] |

| 4 | -Piperidinyl | ~450 | ~550 | High | [5] |

Applications in Research and Drug Development

The unique properties of 1,8-naphthalic anhydride derivatives have led to their application in a diverse range of fields.

Fluorescent Probes and Chemosensors

The high sensitivity of their fluorescence to the local environment makes 1,8-naphthalimides excellent scaffolds for the design of chemosensors.[6][9] By incorporating a specific recognition moiety, these derivatives can be designed to selectively bind to a target analyte, resulting in a measurable change in their fluorescence signal (e.g., "turn-on" or "turn-off" response).[16]

These fluorescent probes have been developed for the detection of a wide variety of species, including:

-

Metal Ions: Probes for detecting biologically and environmentally important metal ions such as Hg²⁺, Zn²⁺, Cu²⁺, and Al³⁺ have been extensively reported.[6][11][16][17]

-

Anions: The electron-deficient nature of the naphthalimide ring makes it suitable for the development of anion sensors.[3][15]

-

pH: The fluorescence of certain amino-substituted naphthalimides is pH-dependent, allowing for their use as intracellular pH sensors.[11]

Caption: General mechanism of a 1,8-naphthalimide-based fluorescent sensor.

Drug Development and Theranostics

The ability of the planar 1,8-naphthalimide core to intercalate into DNA has been a driving force in the development of anticancer agents.[1] Compounds like Amonafide and Mitonafide have undergone clinical trials and are known to inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby halting tumor cell division.[1] Researchers are continuously modifying the naphthalimide scaffold to improve efficacy and reduce toxicity, for instance, by introducing pharmacophores like phthalimide.[18]

More recently, 1,8-naphthalimide derivatives are being explored in the field of theranostics, where a single agent can be used for both diagnosis (e.g., through fluorescence imaging) and therapy. Their intrinsic fluorescence allows for the visualization of their distribution in cells and tissues, while their cytotoxic properties can be simultaneously exploited for therapeutic intervention.

Future Perspectives

The field of 1,8-naphthalic anhydride derivatives continues to evolve rapidly. Current research is focused on the development of more sophisticated probes for in vivo imaging, including those with near-infrared (NIR) emission to allow for deeper tissue penetration. Additionally, the design of multi-functional derivatives that can act as theranostic agents is a promising area of investigation.[19] The inherent versatility of the 1,8-naphthalimide scaffold ensures its continued importance in advancing scientific discovery and developing novel solutions for diagnostics and medicine.

References

- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. (n.d.).

- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (n.d.).

- Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamin

- 1,8-Naphthalic Anhydride. (n.d.). Actylis.

- The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (n.d.).

- A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Deriv

- Process for the manufacture of 1,8-naphthalimide. (n.d.).

- An innovative fluorescent probe based on 1,8-naphthalene dicarboxylic anhydride for Zn2+ detection, its application in food analysis and bioimaging. (2024).

- Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (n.d.).

- Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. (1995).

- Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine... (n.d.).

- A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications. (n.d.).

- 1,8-Naphthalic anhydride. (n.d.). Wikipedia.

- 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (n.d.). RSC Publishing.

- Fluorescent probes based on 1,8-naphthalimide derivatives with large Stokes shift for dynamic monitoring of organelle interactions. (2026).

- Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (n.d.). RSC Publishing.

- Photophysical Properties of some Naphthalimide Deriv

- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. (n.d.).

- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science.

- Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer

- Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors. (2024). PubMed.

- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. (n.d.).

- Photophysical Properties of Some Naphthalimide Derivatives. (2022).

- Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. (n.d.).

Sources

- 1. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 19. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,8-Naphthalic Anhydride: Elucidating Structure Through NMR, IR, and UV-Vis Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of 1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of dyes, pigments, and fluorescent brighteners.[1] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction: The Structural Significance of 1,8-Naphthalic Anhydride

1,8-Naphthalic anhydride (C₁₂H₆O₃) is a planar, polycyclic aromatic molecule with a rigid structure incorporating a naphthalene core fused to a cyclic anhydride. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint that is invaluable for its identification and for understanding its chemical behavior. Spectroscopic analysis is fundamental to confirming the identity and purity of 1,8-naphthalic anhydride, as well as for studying its interactions and transformations in various chemical processes. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra to provide a holistic understanding of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 1,8-naphthalic anhydride, both ¹H and ¹³C NMR provide critical information about its symmetric structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,8-naphthalic anhydride is deceptively simple due to the molecule's C₂ᵥ symmetry. This symmetry results in three distinct sets of chemically equivalent protons. The spectrum is typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent interference.

Data Presentation: ¹H NMR of 1,8-Naphthalic Anhydride in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.54 | Doublet (d) | 2H | H-2, H-7 |

| ~8.52 | Doublet (d) | 2H | H-4, H-5 |

| ~7.92 | Triplet (t) | 2H | H-3, H-6 |

Note: The exact chemical shifts may vary slightly depending on the concentration and purity of the sample, as well as the specific NMR instrument used.[2]

Interpretation and Causality:

The downfield chemical shifts of all protons (7.9-8.6 ppm) are characteristic of aromatic protons, which are deshielded by the ring current effect of the naphthalene system. The protons H-2 and H-7 are adjacent to the electron-withdrawing carbonyl groups of the anhydride moiety, leading to their slightly more downfield shift compared to H-4 and H-5. The protons H-3 and H-6 are furthest from the anhydride group and thus appear at a relatively more upfield position. The observed splitting patterns (doublets and a triplet) are a direct consequence of spin-spin coupling between adjacent protons.

Caption: Molecular structure of 1,8-naphthalic anhydride with atom numbering.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to its symmetry, 1,8-naphthalic anhydride exhibits six distinct carbon signals.

Data Presentation: ¹³C NMR of 1,8-Naphthalic Anhydride

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C=O (C-1, C-8) |

| ~136.0 | C-4, C-5 |

| ~132.5 | C-2, C-7 |

| ~130.0 | C-9, C-10 |

| ~128.5 | C-3, C-6 |

| ~118.0 | C-4a, C-8a |

Note: Assignments are based on typical chemical shifts for similar aromatic anhydrides and may require 2D NMR experiments for definitive confirmation.[3]

Interpretation and Causality:

The most downfield signal at approximately 160.5 ppm is characteristic of the carbonyl carbons of the anhydride, which are significantly deshielded due to the electronegativity of the attached oxygen atoms. The remaining signals in the range of 118-136 ppm correspond to the aromatic carbons. The quaternary carbons (C-4a, C-8a, C-9, C-10) can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is particularly useful for identifying functional groups. In 1,8-naphthalic anhydride, the most prominent features are the stretching vibrations of the carbonyl groups.

Data Presentation: Key IR Absorptions of 1,8-Naphthalic Anhydride (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1770 | Asymmetric C=O Stretch |

| ~1730 | Symmetric C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretching |

| ~1200-1000 | C-O-C Stretching |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution).

Interpretation and Causality:

Cyclic anhydrides characteristically show two distinct carbonyl stretching bands. This splitting arises from the symmetric and asymmetric stretching of the two C=O groups. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. The presence of these two strong absorptions is a definitive indicator of the cyclic anhydride functionality. The absorptions in the 1600-1450 cm⁻¹ region are typical for the C=C stretching vibrations within the aromatic naphthalene core. The C-O-C stretching of the anhydride ring also gives rise to characteristic bands in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1,8-naphthalic anhydride is dominated by π→π* transitions within the conjugated naphthalene ring system.

Data Presentation: UV-Vis Absorption of 1,8-Naphthalic Anhydride in Methanol

| λ_max (nm) | Transition |

| ~340-350 | π→π |

| Shorter wavelength bands | π→π |

Note: The absorption maxima and molar absorptivity can be solvent-dependent.[4][5]

Interpretation and Causality:

The extended π-system of the naphthalene core allows for electronic transitions to occur upon absorption of UV radiation. The broad absorption band observed around 340-350 nm is characteristic of the π→π* transitions of the naphthalene chromophore. Additional, more intense absorption bands are typically observed at shorter wavelengths. The position and intensity of these bands are sensitive to substitution on the aromatic ring, making UV-Vis spectroscopy a useful tool for monitoring chemical modifications of the 1,8-naphthalic anhydride scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,8-naphthalic anhydride.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1,8-naphthalic anhydride for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO at 2.50 ppm.

-

Integrate the peaks and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected range for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Caption: Workflow for NMR spectroscopic analysis of 1,8-naphthalic anhydride.

Protocol 2: FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid 1,8-naphthalic anhydride using the KBr pellet method.

Methodology:

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.

-

In an agate mortar, grind a small amount (1-2 mg) of 1,8-naphthalic anhydride to a very fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture until it is a homogenous, fine powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a good signal-to-noise ratio.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Protocol 3: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 1,8-naphthalic anhydride in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 1,8-naphthalic anhydride in a UV-grade solvent such as methanol or ethanol at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution in the same solvent to an appropriate concentration for measurement (typically in the micromolar range, to achieve an absorbance between 0.1 and 1.0).

-

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Conclusion

The spectroscopic data of 1,8-naphthalic anhydride provides a clear and detailed picture of its molecular structure. The simplicity of the ¹H NMR spectrum reflects the molecule's symmetry, while the ¹³C NMR confirms the number of unique carbon environments. The characteristic dual carbonyl peaks in the IR spectrum are a definitive signature of the cyclic anhydride functional group, and the UV-Vis spectrum reveals the electronic transitions within its extended aromatic system. The protocols provided in this guide offer a validated framework for obtaining high-quality spectroscopic data for this important chemical compound, enabling its reliable identification and characterization in research and industrial applications.

References

-

Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC - NIH. [Link]

-

Supporting Information for "Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage". ScienceOpen. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives. PMC - NIH. [Link]

-

Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents for Polymeric Materials. ResearchGate. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Odesa National University. [Link]

-

Self-assembled naphthalimide derivatives as efficient and low-cost electron extraction layer for n-i-p perovskite solar cells. The Royal Society of Chemistry. [Link]

-

Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. IOPscience. [Link]

- Process for the manufacture of 1,8-naphthalimide.

-

Synthesis and transient absorption spectra of derivatives of 1,8-naphthalic anhydrides and naphthalimides containing 2,2,6,6-tetramethylpiperidine; triplet route of deactivation. ResearchGate. [Link]

Sources

- 1. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]

- 2. 1,8-Naphthalic anhydride(81-84-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,8-Naphthalic anhydride(81-84-5) 13C NMR [m.chemicalbook.com]

- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Technical Guide: Strategic Research Vectors for 1,8-Naphthalic Anhydride

Executive Summary

1,8-Naphthalic anhydride (1,8-NA) is not merely a chemical reagent; it is a "privileged scaffold" in modern organic chemistry. Its planar, electron-deficient aromatic core serves as a versatile launchpad for two distinct but high-impact fields: n-type organic semiconductors and fluorescent molecular logic gates .

For the drug development professional, the 1,8-NA pharmacophore offers a proven route to DNA intercalation and Topoisomerase II inhibition, with emerging potential in ferroptosis induction. For the materials scientist, it is the precursor to Naphthalene Diimides (NDIs), the gold standard for air-stable electron transport materials. This guide dissects the structure-activity relationships (SAR) and provides actionable protocols to leverage this scaffold.

Part 1: Chemical Architecture & Reactivity

The utility of 1,8-NA stems from two orthogonal reactivity vectors: the anhydride functionality and the naphthalene core .

The Imide Transformation

The most critical transformation is the conversion of the anhydride to the 1,8-naphthalimide via condensation with primary amines. This creates the imide ring, which locks the planar structure required for DNA intercalation and π-π stacking in electronics.

-

Reactivity: The anhydride ring opens easily with amines (

) in refluxing ethanol or acetic acid. -

Strategic Value: The

group on the imide nitrogen dictates solubility (e.g., long alkyl chains for organic electronics) or biological targeting (e.g., polyamines for DNA affinity).

Core Substitution (The "Color" Vector)

The naphthalene ring itself is electron-deficient. Electrophilic aromatic substitution (e.g., bromination, nitration) typically occurs at the 3-position (meta to the carbonyls). However, the 4-position is electronically distinct and crucial for optoelectronics.

-

3-Position: Controlled by electrophilic attack. Used for "locking" molecular geometry or introducing bulky groups to prevent aggregation.

-

4-Position: Accessible via halogenation followed by Nucleophilic Aromatic Substitution (

). Substitution here with electron-donating groups (EDGs) like amines or alkoxides creates a "push-pull" system (Internal Charge Transfer, ICT), generating intense fluorescence.

Part 2: Fluorescent Sensing & Logic Gates[1][2]

The 1,8-naphthalimide core is a textbook platform for designing "turn-on" fluorescent probes.[1] The mechanism relies on manipulating the excited state dynamics.

Mechanism: Photoinduced Electron Transfer (PET)

In a typical design, a receptor (e.g., an amine) is tethered to the naphthalimide fluorophore.

-

OFF State: The lone pair of the receptor donates an electron to the excited fluorophore, quenching fluorescence via PET.

-

ON State: When the receptor binds an analyte (proton, metal ion), the lone pair is engaged. PET is blocked, and fluorescence is restored.

Mechanism: Internal Charge Transfer (ICT)

Direct substitution at the 4-position with an amine creates a strong dipole.

-

Shift: Binding events that alter the electron density of this 4-amino group cause massive spectral shifts (ratiometric sensing), allowing for concentration-independent measurements.

Visualization: Sensing Logic

Figure 1: Logic flow of a PET-based "Turn-On" fluorescent sensor utilizing the 1,8-naphthalimide scaffold.

Part 3: Medicinal Chemistry & Therapeutics[4][5][6][7]

DNA Intercalation & Topoisomerase Inhibition

The planar tricyclic structure of 1,8-naphthalimides mimics DNA base pairs, allowing them to slide (intercalate) between the bases of the DNA double helix.[2]

-

Mechanism: Intercalation distorts the DNA backbone, preventing the Topoisomerase II enzyme from religating DNA strands after cleavage. This leads to double-strand breaks and apoptosis.

-

Key Derivatives: Amonafide and Mitonafide are classic examples.[2] Current research focuses on "bis-naphthalimides" (two units linked by a spacer) to enhance binding affinity via bis-intercalation.

Emerging Area: Ferroptosis Induction

Recent studies indicate that specific naphthalimide derivatives, particularly those conjugated with carboranes or specific heterocyclic moieties, can induce ferroptosis —an iron-dependent form of cell death. This is distinct from apoptosis and offers a pathway to kill multidrug-resistant cancer cells.

Part 4: Organic Electronics (The NDI Revolution)

When 1,8-naphthalic anhydride is converted to Naphthalene Diimide (NDI) (by reacting with amines at both anhydride sites of naphthalenetetracarboxylic dianhydride, a related homolog), it becomes a premier n-type (electron-transporting) semiconductor .

LUMO Engineering

To function in air, an n-type semiconductor must have a low-lying LUMO (Lowest Unoccupied Molecular Orbital) to prevent oxidation by atmospheric oxygen.

-

Core Substitution: Substituting the naphthalene core with electron-withdrawing groups (EWGs) like Cyanide (-CN) or Fluorine (-F) dramatically lowers the LUMO energy.

-

Application: These materials are critical for Organic Thin Film Transistors (OTFTs) and non-fullerene acceptors in organic solar cells.

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1,8-Naphthalic Anhydride

Rationale: This is the essential intermediate for creating 4-substituted "push-pull" fluorophores.

Reagents:

-

1,8-Naphthalic anhydride (10 g, 50 mmol)

-

Bromine (

) (Liquid) -

Potassium Hydroxide (KOH)[3]

-

Sodium Bisulfite (

)

Methodology:

-

Dissolution: Dissolve 1,8-naphthalic anhydride in 10% aqueous KOH (100 mL). The anhydride ring opens to form the dipotassium salt. Filter any insolubles.

-

Bromination: Cool the solution to 0–5 °C. Add liquid Bromine (8.0 g, 50 mmol) dropwise over 30 minutes. Note: The reaction is regioselective for the 4-position under these conditions.

-

Cyclization: Acidify the solution carefully with concentrated HCl to pH 1. This reforms the anhydride ring and precipitates the product.

-

Purification: Filter the crude solid. Wash with 10%

(to remove unreacted bromine) and then water. Recrystallize from glacial acetic acid. -

Yield: Expect ~70–80% of off-white needles.

Protocol B: Synthesis of a "Turn-On" Naphthalimide Probe

Rationale: Converting the anhydride to an imide and displacing the bromide to create a functional sensor.

Step 1: Imidization

-

Suspend 4-bromo-1,8-naphthalic anhydride (1 eq) in Ethanol.

-

Add n-Butylamine (1.2 eq).

-

Reflux for 6 hours. The solid will dissolve and reprecipitate as the imide forms.

-

Cool, filter, and dry. Product: N-butyl-4-bromo-1,8-naphthalimide.

Step 2: Amination (

-

Dissolve the product from Step 1 in 2-Methoxyethanol (high boiling point solvent).

-

Add N,N-Dimethylethylenediamine (3 eq). This amine acts as the receptor site.[4]

-

Reflux for 12 hours. The solution typically turns from pale yellow to intense yellow-green fluorescent.

-

Pour into ice water. Filter the precipitate.[5]

-

Validation: The resulting compound is a pH probe. In basic solution (lone pair active), fluorescence is quenched (PET). In acidic solution (lone pair protonated), fluorescence is bright Green (PET OFF).

Visualization: Synthesis Workflow

Figure 2: Step-wise synthetic pathway from the raw anhydride to a functionalized fluorescent probe.

Data Summary: Derivative Comparison

| Derivative Class | Key Substituent | Primary Application | Mechanism of Action |

| Unsubstituted Imide | N-Alkyl / N-Aryl | DNA Intercalator | Planar stacking; Topo II inhibition |

| 4-Amino-1,8-NI | -NH-R at pos. 4 | Fluorescent Probe | ICT (Internal Charge Transfer) |

| 4-Nitro-1,8-NI | -NO2 at pos. 4 | Hypoxia Sensor | Reduction of Nitro to Amine turns fluor. ON |

| Bis-Naphthalimide | Dimer via linker | Potent Antitumor | Bis-intercalation (High affinity) |

| Core-Cyanated NDI | -CN at pos. 2,3,6,7 | Organic Transistor | LUMO lowering; Air-stable n-type conduction |

References

-

1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Royal Society of Chemistry (RSC) Advances. [Link]

-

1,8-Naphthalimide-based DNA intercalators and anticancer agents: a systematic review. National Institutes of Health (NIH) / PubMed. [Link]

-

Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. PMC - NIH. [Link]

-

Recent advances in naphthalenediimide-based metal-organic frameworks. ResearchGate. [Link]

-

One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI Molbank. [Link]

Sources

- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 2. mdpi.com [mdpi.com]

- 3. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry | MDPI [mdpi.com]

- 4. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]

1,8-Naphthalic Anhydride: The Planar Scaffold in Drug Discovery and Optoelectronics

The following technical guide is structured to serve as an operational whitepaper for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative grounding.

Chemical Architecture & Reactivity Profile

1,8-Naphthalic anhydride (1,8-NA) is not merely a reagent; it is a rigid, bicyclic aromatic "warhead" (the anhydride) fused to a

-

The Electrophilic Anhydride Core (Positions 1,8): This region is highly susceptible to nucleophilic attack by primary amines. The resulting condensation yields naphthalimides , a class of heterocycles characterized by exceptional thermal stability and a planar topology ideal for DNA intercalation.

-

The Aromatic Ring (Positions 3,4 / 5,6): Electrophilic aromatic substitution (halogenation, nitration) allows for the introduction of functional groups. Substituents at the 4-position are critical for optoelectronics, creating "push-pull" electronic systems that facilitate Intramolecular Charge Transfer (ICT), the mechanism behind most naphthalimide-based fluorescent sensors.

Reactivity & Synthesis Workflow

The following diagram illustrates the divergent synthesis pathways starting from 1,8-NA, highlighting the critical decision points between drug synthesis (intercalators) and sensor development (fluorophores).

Figure 1: Divergent synthetic pathways for 1,8-Naphthalic Anhydride.[1][2] Blue indicates the starting material; Green indicates the stable imide core; Red/Yellow indicate critical functionalized intermediates.

Biomedical Application: DNA Intercalators (Amonafide)

In oncology, 1,8-naphthalimides are valued for their ability to intercalate between DNA base pairs, positioning the planar aromatic rings perpendicular to the double helix axis. This blocks Topoisomerase II, preventing DNA replication.[3]

Case Study: Synthesis of Amonafide Analogues

Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione) represents the archetype.[4][5] The synthesis requires a specific sequence to ensure the amino group on the ring is preserved while the imide is formed.

Critical Mechanism: The Solubility Paradox

A major challenge in naphthalimide drug design is water solubility. The core is hydrophobic. Successful drugs like Amonafide incorporate a basic side chain (e.g., N,N-dimethylethylenediamine) at the imide nitrogen. At physiological pH, this amine is protonated, conferring solubility and electrostatic attraction to the negatively charged DNA backbone [1].

Optoelectronic Application: Fluorescent Sensors

1,8-NA derivatives function as excellent ratiometric sensors due to the Internal Charge Transfer (ICT) phenomenon.

-

The Acceptor: The anhydride/imide carbonyls (electron-withdrawing).

-

The Donor: An electron-donating group (e.g., -NH2, -OR) introduced at the 4-position .[6]

-

The Switch: When a target ion (e.g., Zn²⁺, Cu²⁺) binds to the donor, it alters the electron density, disrupting or enhancing ICT, which shifts the fluorescence emission wavelength (Blue shift vs. Red shift) [2].

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles). 1,8-NA is an irritant.

Protocol A: General Synthesis of N-Substituted 1,8-Naphthalimides

This protocol creates the base scaffold. The choice of ethanol as a solvent is deliberate: the starting materials are soluble in hot ethanol, but the naphthalimide product is often insoluble at room temperature, allowing for self-validating purification via filtration [3].

Materials:

-

1,8-Naphthalic anhydride (10 mmol, 1.98 g)[4]

-

Primary Amine (e.g., n-Butylamine) (12 mmol, 1.2 mL)

-

Ethanol (Absolute, 50 mL)

Step-by-Step:

-

Suspension: Suspend 1,8-naphthalic anhydride in 50 mL ethanol in a round-bottom flask.

-

Addition: Add the amine dropwise while stirring. Observation: The mixture may clarify initially as the soluble amic acid intermediate forms.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Causality: High temperature is required to drive the dehydration step (ring closure) from the amic acid to the imide.

-

Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The naphthalimide will precipitate as a solid.[7]

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (3 x 10 mL) to remove unreacted amine.

-

Validation: Check purity via TLC (SiO₂, CH₂Cl₂). A single spot indicates pure product.

Protocol B: Synthesis of 4-Bromo-1,8-Naphthalic Anhydride

This is the key intermediate for "Push-Pull" fluorophores. The bromine atom at position 4 serves as a leaving group for later substitution with electron donors [4].

Materials:

-

1,8-Naphthalic anhydride (10 mmol)[4]

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Potassium Hydroxide (KOH) (aq)[8]

Step-by-Step:

-

Dissolution: Dissolve 1,8-NA in aqueous KOH (10%) to form the dipotassium salt. The solution should be clear.

-

Bromination: Add Br₂ dropwise at room temperature. Note: Maintain pH > 7 to prevent premature precipitation of the acid.

-

Cyclization: Acidify with HCl to pH < 2. The 4-bromo-1,8-naphthalic acid will precipitate.[9]

-

Dehydration: Heat the solid in acetic anhydride or acetic acid (reflux) to reform the anhydride ring.

-

Yield: Expect ~80% yield of a yellow solid (4-bromo-1,8-naphthalic anhydride).

Data Summary: Substituent Effects

The following table summarizes how substitution on the 1,8-NA core alters physical properties, guiding experimental design.

| Substituent Position | Functional Group | Effect on Molecule | Primary Application |

| Imide Nitrogen (N-R) | Alkyl Chain (C4-C8) | Increases lipophilicity; No effect on fluorescence. | Polymer additives; Organic LEDs. |

| Imide Nitrogen (N-R) | Amino-alkyl (-CH₂CH₂NMe₂) | Increases water solubility; DNA binding affinity. | Drug delivery (Amonafide). |

| Ring C-4 | Bromine (-Br) | Enables nucleophilic substitution; Heavy atom effect. | Synthetic intermediate.[1][4][5][7][10][11][12][13][14] |

| Ring C-4 | Amino (-NR₂) | Strong electron donor; Enables ICT (Push-Pull). | Fluorescent probes (Green/Yellow emission).[15] |

| Ring C-3 | Nitro (-NO₂) | Strong electron withdrawer; Reducible to amine. | Precursor for 3-amino drugs.[5] |

Mechanistic Visualization: The ICT Pathway

This diagram details the logic gate mechanism used in 1,8-NA based sensors.

Figure 2: Intramolecular Charge Transfer (ICT) mechanism. Binding of an analyte to the donor group modulates the electron transfer, resulting in a measurable shift in fluorescence.

References

-

Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorganic & Medicinal Chemistry, 2009.[16]

-

A naphthalimide fluorophore with efficient intramolecular PET and ICT Processes: Application in molecular logic. Organic & Biomolecular Chemistry, 2011.

-

Visible-light-induced cleavage of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage. RSC Advances, 2015. (Contains detailed protocols for ethanol-based synthesis).

-

Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride. Google Patents (US Patent 4,062,871).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. US20040082788A1 - Naphthalimide synthesis including amonafide synthesis and pharmaceutical preparations thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 4-Bromo-1,8-naphthalic anhydride | 81-86-7 [chemicalbook.com]

- 9. US4033986A - Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride - Google Patents [patents.google.com]

- 10. 1,8-Naphthalic anhydride - Wikipedia [en.wikipedia.org]

- 11. A naphthalimide fluorophore with efficient intramolecular PET and ICT Processes: Application in molecular logic - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. The synthesis of N-substituted 4-fluoro-1,8-naphthalimides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing the Synthesis of 1,8-Naphthalic Anhydride Derivatives: A Guide to Microwave-Assisted Protocols

Introduction: The Strategic Importance of 1,8-Naphthalimide Scaffolds and the Drive for Synthetic Efficiency

The 1,8-naphthalimide scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and unique photophysical properties.[1] Derivatives of 1,8-naphthalic anhydride are integral to the development of fluorescent probes for cellular imaging, DNA intercalating agents with anticancer activity, and advanced organic light-emitting diodes (OLEDs).[1][2] Their biological activity often stems from the ability of the planar naphthalimide ring system to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[3][4]

Traditionally, the synthesis of these valuable derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of hazardous solvents.[5][6] These conventional approaches not only present challenges in terms of energy consumption and environmental impact but can also lead to the formation of side products, complicating purification and reducing overall yields.[7]

The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative.[8][9] This guide provides a comprehensive overview of the principles and applications of microwave irradiation for the synthesis of 1,8-naphthalic anhydride derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of microwave heating, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering you to harness the full potential of this powerful technology.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis